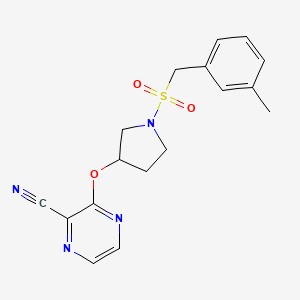
3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized for their potential applications in medicinal chemistry and material science. For instance, studies have demonstrated the synthesis of pyridine and pyrazine derivatives through reactions involving different starting materials and conditions, aiming to explore their antimicrobial and anticancer activities. These compounds have been evaluated for their structural characteristics using spectral analysis and elemental analysis, highlighting their potential as versatile intermediates in organic synthesis (Safaa I. Elewa et al., 2021; A. Miszke et al., 2008).
Biological Activities
Several studies focus on evaluating the biological activities of these compounds, particularly their antimicrobial, antituberculosis, and anticancer properties. For example, derivatives of the compound have been tested for their bacteriostatic and antituberculosis activities, with some showing significant activity against specific bacterial strains. This suggests their potential utility in developing new antimicrobial agents (A. Miszke et al., 2008).
Heterocyclic Chemistry
The compound serves as a precursor for the synthesis of various heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals. Research has been conducted on the utility of related enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These studies underscore the importance of such compounds in synthesizing complex heterocyclic systems, which could have various industrial and therapeutic applications (A. Fadda et al., 2012).
Catalysis and Green Chemistry
The synthesis of heterocyclic compounds, including pyrazine derivatives, has also been explored using green chemistry principles. For example, magnetically separable graphene oxide anchored with sulfonic acid has been used as a novel and highly efficient recyclable catalyst for synthesizing pyrazine derivatives under microwave irradiation in deep eutectic solvent. This approach highlights the shift towards environmentally friendly catalytic processes in organic synthesis (Mo Zhang et al., 2016).
Properties
IUPAC Name |
3-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-13-3-2-4-14(9-13)12-25(22,23)21-8-5-15(11-21)24-17-16(10-18)19-6-7-20-17/h2-4,6-7,9,15H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFGZTAVHXWIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
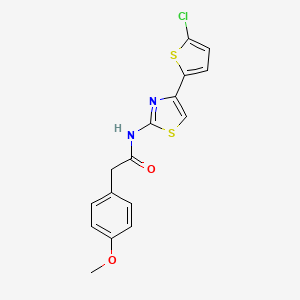
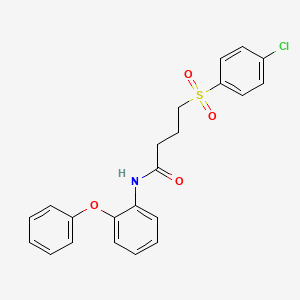
![Methyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2806888.png)


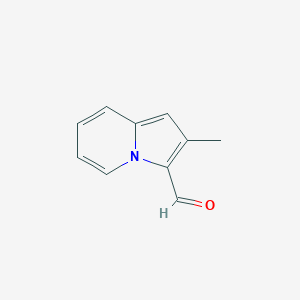
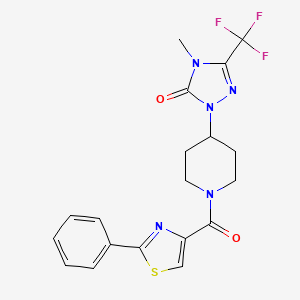

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)
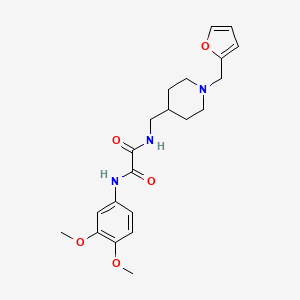
![4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2806900.png)
![N-[4-[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2806902.png)


